molecular formula C19H19NO4 B2933652 N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2097932-05-1

N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2933652
CAS No.: 2097932-05-1
M. Wt: 325.364
InChI Key: QPCDPTDNFVZPDF-UHFFFAOYSA-N
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Description

N-({[2,3'-Bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative featuring a bifuran moiety linked to a 4-methoxyphenyl group. The compound’s structure combines aromatic (methoxyphenyl) and heterocyclic (bifuran) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-5-2-14(3-6-16)4-9-19(21)20-12-17-7-8-18(24-17)15-10-11-23-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCDPTDNFVZPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bifuran moiety linked to a propanamide structure with a methoxyphenyl group. The structural components contribute to its unique chemical properties, which may influence its biological activity.

  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 2097917-09-2

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially leading to changes in signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)Reference
MCF-715.3
HeLa12.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : Preliminary tests showed that it possesses antibacterial activity against various strains, including E. coli and S. aureus.
Bacterial StrainZone of Inhibition (mm)Reference
E. coli14
S. aureus16

Case Studies

  • Case Study on Anticancer Effects :
    • A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways. The study concluded that this compound could be a potential candidate for breast cancer therapy.
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related propanamide derivatives, focusing on molecular features, physical properties, and functional implications.

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Potential Applications
N-({[2,3'-Bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide (Target Compound) C₁₉H₁₉NO₄* 325.36† Not reported Bifuran core, 4-methoxyphenyl propanamide Hypothesized neuroinflammation imaging
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 134–136 Thiazole-oxadiazole hybrid, sulfanyl linker Antimicrobial/antiviral agents
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) C₁₅H₂₁N₂O₅S 341.41 174–176 Tetrahydrofuran-sulfamoyl group, alkyl chain Enzyme inhibition studies
(S)-N-(3-((1-(3,4-dichlorophenyl)-...-3-(4-methoxyphenyl)propanamide (7) C₂₇H₂₈Cl₂N₄O₄S₂‡ 615.56 126–127 Dichlorophenyl, methoxyphenyl, pyrazole Kinase inhibition or anti-inflammatory
Carbon-11-labeled indolyl-propanamide analog C₂₈H₃₀N₅O₃ 492.59 Not reported 4-Methoxyphenyl, pyridinyl, cyclohexyl Brain formyl peptide receptor imaging

*Calculated based on IUPAC name; †PubChem estimate; ‡Partial formula due to truncated evidence.

Key Findings from Structural Comparisons

Core Heterocycles and Pharmacophores: The target compound’s bifuran core distinguishes it from thiazole-oxadiazole hybrids (7c, 7d, 7e, 7f ) and tetrahydrofuran derivatives (5a–5d ). Bifurans may enhance π-π stacking interactions in receptor binding compared to saturated tetrahydrofuran .

Physical Properties :

  • Melting points vary significantly: the dichlorophenyl analog (7 ) has a lower melting point (126–127°C) compared to sulfamoyl derivatives (5b: 174–176°C ), likely due to reduced crystallinity from bulky substituents.
  • The target compound’s melting point is unreported, but its bifuran structure may lower it relative to rigid oxadiazole-thiazole systems (134–178°C ).

Synthetic Routes :

  • Propanamide derivatives are typically synthesized via amide coupling. For example, compound 5b uses butyryl chloride and amines, while compound 7 employs coupling reagents like HATU. The target compound likely follows a similar pathway, with bifuran-methylamine as a key intermediate.

Biological Implications :

  • The carbon-11-labeled analog demonstrates the utility of 4-methoxyphenyl propanamides in targeting formyl peptide receptors (FPRs) in neuroinflammation. The target compound’s bifuran group could modulate blood-brain barrier penetration or receptor affinity.
  • Thiazole-oxadiazole derivatives (7c–7f ) exhibit antimicrobial activity, but the target’s lack of sulfanyl or thiazole groups may redirect its bioactivity toward anti-inflammatory or CNS applications.

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